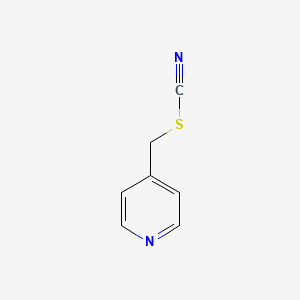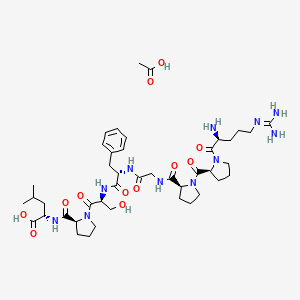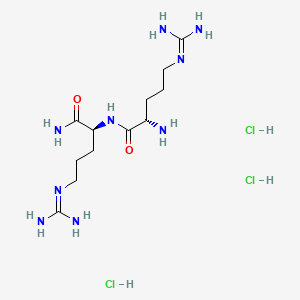
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is a chemical compound that features a pyrrolidine ring and a thioxo group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one typically involves the reaction of pyrrolidine with a suitable thioxo precursor under controlled conditions. One common method involves the use of a thioxo ketone as the starting material, which reacts with pyrrolidine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
作用机制
The mechanism of action of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the thioxo group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolidinone: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Thioxo ketones: Compounds with similar thioxo groups that exhibit comparable chemical reactivity.
Uniqueness
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is unique due to the combination of the pyrrolidine ring and the thioxo group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
118653-87-5 |
|---|---|
分子式 |
C8H13NOS |
分子量 |
171.258 |
IUPAC 名称 |
4-pyrrolidin-1-yl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C8H13NOS/c1-7(10)6-8(11)9-4-2-3-5-9/h2-6H2,1H3 |
InChI 键 |
SOAGFUCJXVIPFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)N1CCCC1 |
同义词 |
Pyrrolidine, 1-(3-oxo-1-thioxobutyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B568425.png)


![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)

![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)

![Bicyclo[2.2.1]hept-5-en-2-one, 3-(1-methylethyl)-, endo- (9CI)](/img/new.no-structure.jpg)



